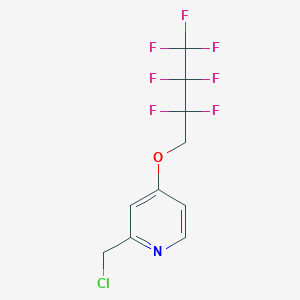

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the second position and a heptafluorobutoxy group at the fourth position of the pyridine ring. The heptafluorobutoxy group is notable for its high fluorine content, which imparts unique chemical and physical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloromethylpyridine and 2,2,3,3,4,4,4-heptafluorobutanol.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

Catalysts: A base, such as potassium carbonate or sodium hydride, is often used to deprotonate the alcohol group of 2,2,3,3,4,4,4-heptafluorobutanol, facilitating its nucleophilic attack on the chloromethyl group of 2-chloromethylpyridine.

Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Intermediate in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its chloromethyl group is particularly reactive, allowing for further derivatization to create compounds with biological activity.

-

Anticancer Research

- Research indicates that derivatives of pyridine compounds exhibit anticancer properties. For example, related pyridine derivatives have been tested against various cancer cell lines using assays such as MTT to determine cytotoxicity. The findings suggest that modifications to the pyridine structure can enhance anticancer activity .

-

Proton Pump Inhibitors

- The compound's structure allows it to be utilized in the synthesis of proton pump inhibitors (PPIs), which are crucial in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Derivatives such as omeprazole and esomeprazole have been developed from similar chloromethyl-pyridine intermediates .

Material Science Applications

-

Fluorinated Compounds

- The incorporation of heptafluorobutoxy groups enhances the chemical stability and lipophilicity of the compound, making it suitable for applications in advanced materials such as coatings and polymers that require high resistance to solvents and thermal degradation.

-

Surface Modification

- Due to its unique chemical properties, this compound can be used for surface modification in various applications including electronics and sensor technology. The fluorinated moiety can impart hydrophobic characteristics to surfaces, which is beneficial in a variety of industrial applications.

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 3.8 |

| Compound B | MDA-MB-468 | 3.2 |

| Compound C | HCT-116 | 12.4 |

This table summarizes the cytotoxicity effects of various pyridine derivatives on different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potential efficacy of these compounds in cancer treatment .

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the heptafluorobutoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluoropropoxy)pyridine: Similar structure but with a shorter fluorinated alkoxy chain.

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluoroethoxy)pyridine: Similar structure but with an even shorter fluorinated alkoxy chain.

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluoropentoxy)pyridine: Similar structure but with a longer fluorinated alkoxy chain.

Uniqueness

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is unique due to the specific length of its heptafluorobutoxy chain, which provides a balance between lipophilicity and steric effects. This balance can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Actividad Biológica

2-(Chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, cytotoxicity against various cancer cell lines, and other relevant biological effects.

- Molecular Formula : C12H9ClF7NO

- Molecular Weight : 335.65 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular structure.

- Physical State : Typically appears as a pale yellow oil.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its cytotoxic effects and potential therapeutic applications.

Cytotoxicity Studies

-

Cell Lines Tested : The compound has been tested against several cancer cell lines including:

- A549 (lung carcinoma)

- HeLa (cervical carcinoma)

- HepG2 (liver carcinoma)

- HCT-116 (colon carcinoma)

-

Findings :

- In vitro studies demonstrated moderate to significant cytotoxicity against A549 and HeLa cell lines. The IC50 values were reported to be in the micromolar range, indicating potential effectiveness as an anticancer agent .

- The presence of fluorinated groups in the structure is believed to enhance membrane permeability and bioactivity .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationships:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest and apoptosis in rapidly dividing cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, leading to apoptosis via ROS pathways .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the biological activity of similar pyridine derivatives:

Propiedades

IUPAC Name |

2-(chloromethyl)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF7NO/c11-4-6-3-7(1-2-19-6)20-5-8(12,13)9(14,15)10(16,17)18/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOZIXCLLBNILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.